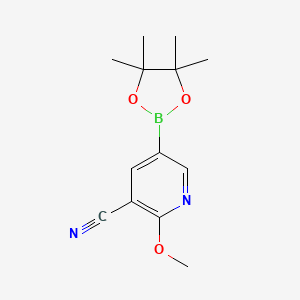

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(17-5)16-8-10/h6,8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHBYJKXYDCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674767 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-05-8 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-methoxypyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound is an organic boron compound. Organic boron compounds are often used as reagents in organic synthesis.

Mode of Action

It is known that organic boron compounds, such as this one, play a key role in the formation of c-c bonds, oxidation, and reduction reactions.

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. The boronic ester group in this compound can interact with enzymes that have active sites containing diols or hydroxyl groups. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site. Additionally, this compound can act as a ligand for proteins that recognize boronic acids, facilitating the study of protein-ligand interactions and the development of boron-based drugs.

Cellular Effects

The effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit kinases that play a role in phosphorylation cascades, thereby affecting gene expression and cellular metabolism. Furthermore, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c.

Molecular Mechanism

At the molecular level, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA and RNA, affecting transcription and translation processes. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. Its stability and activity can be influenced by the specific experimental conditions used.

Dosage Effects in Animal Models

The effects of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target enzymes and proteins. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects.

Metabolic Pathways

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing the activity of metabolic enzymes.

Transport and Distribution

Within cells and tissues, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with binding proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and transcription factors. It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

- Molecular Formula : C14H18BNO3

- Molecular Weight : 253.11 g/mol

- CAS Number : 596819-12-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules, which can modulate enzymatic activities or alter cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain serine proteases involved in viral replication processes. This suggests its application in antiviral therapies, particularly against Hepatitis C Virus (HCV) .

- Receptor Modulation : Preliminary studies indicate that it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders .

In Vitro Studies

Recent research has focused on the cytotoxic effects and the mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile against different cell lines.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HepG2 (liver cancer) | 15 | Induced apoptosis via caspase activation |

| Study B | HeLa (cervical cancer) | 20 | Inhibited cell proliferation significantly |

| Study C | Vero (monkey kidney) | 25 | Reduced viral load in HCV-infected cells |

In Vivo Studies

In vivo studies have demonstrated promising results regarding the efficacy and safety profile of this compound.

- Animal Model : Mice infected with HCV-like viruses showed a significant reduction in viral load when treated with the compound over a two-week period.

- Toxicity Assessment : No significant adverse effects were noted at therapeutic doses; however, further studies are required to ascertain long-term effects.

Case Studies

- Case Study on Viral Inhibition :

- Neuroprotective Effects :

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibit promising anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, boron-containing compounds have been shown to inhibit certain enzymes that are crucial for tumor growth and metastasis .

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance bioavailability and specificity towards target receptors. Research has focused on its role as a precursor in the development of targeted therapies for various diseases .

Cross-Coupling Reactions

The dioxaborolane functionality makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The stability of the boron moiety allows for effective coupling under mild conditions .

Material Science

In materials science, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is explored for its potential use in creating advanced materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications are best understood by comparing it to analogs with variations in substituents on the pyridine ring or boronate ester group. Below is a detailed analysis:

Substituent Variations on the Pyridine Ring

2.1.1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 402718-29-0)

- Structure : Lacks the methoxy group at position 2.

- Molecular Weight : 229.07 g/mol .

- Lower electron density at the pyridine ring due to the missing electron-donating methoxy group may alter regioselectivity in coupling reactions .

2.1.2. 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1356067-80-5)

- Structure : Methoxy replaced with a bulkier tert-butoxy group.

- Molecular Weight : 301.17 g/mol .

- Comparison: Increased steric bulk may hinder coupling efficiency but improve stability under acidic conditions.

2.1.3. 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1346809-48-0)

- Structure: Methoxy replaced with methylamino.

- Molecular Weight : 259.11 g/mol .

- Comparison: The methylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Increased nucleophilicity at position 2 may lead to side reactions unless protected .

Functional Group Variations

2.2.1. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1025718-91-5)

2.2.2. 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1247726-68-6)

Boronated Aromatic Systems with Heterocycles

2.3.1. 2-(Tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1356067-92-9)

- Structure : Methoxy replaced with a tetrahydropyranyloxy group.

- Molecular Weight : 357.22 g/mol .

- Comparison :

- The tetrahydropyranyl group enhances solubility in organic solvents and provides a protecting group for hydroxyl functionalities.

- Increased complexity may limit utility in high-throughput synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

- Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinonitrile core. A common approach is introducing the boronate ester group via palladium-catalyzed Miyaura borylation. Key steps include:

- Step 1 : Protection of reactive sites on the pyridine ring (e.g., methoxy group installation).

- Step 2 : Boronylation using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalyst in anhydrous THF under inert atmosphere .

- Critical Parameters : Moisture sensitivity requires strict Schlenk-line techniques. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm) and boronate ester (δ ~1.3 ppm for pinacol methyl groups).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular ion confirmation (expected [M+H]⁺: m/z 329.2) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained .

Advanced Research Questions

Q. How does the electronic environment of the boronate ester influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The electron-withdrawing nitrile and methoxy groups alter the boron center’s electrophilicity. To optimize coupling:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Base Choice : K₂CO₃ or CsF enhances transmetallation by activating the boronate .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered aryl partners.

- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR if fluorinated substrates are used .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during biological assays?

- Methodological Answer : The boronate ester is prone to hydrolysis in aqueous media. Solutions include:

- Pro-Drug Design : Mask the boronate as a trifluoroborate salt for improved stability.

- Buffered Conditions : Use pH 7.4 PBS with 1-5% DMSO to minimize water activity.

- Competitive Binding Studies : Co-incubate with mannitol (1 mM) to scavenge hydroxyl radicals .

Q. How can computational modeling predict reactivity in C–H functionalization reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic hotspots.

- Transition State Analysis : Locate energy barriers for C–B bond formation using NBO (Natural Bond Orbital) analysis.

- Solvent Effects : Apply the SMD continuum model to simulate DMF or THF environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.